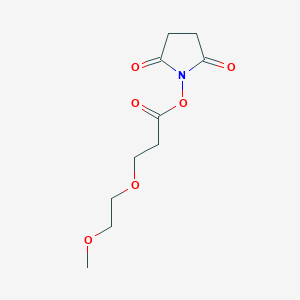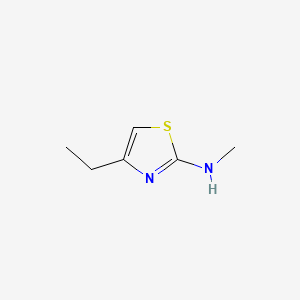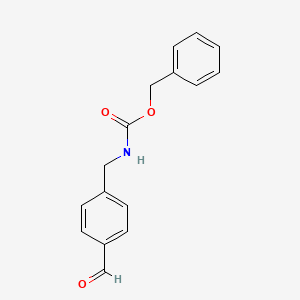
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate” is a click linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
The compound is a PEG linker containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
The molecular formula of the compound is C10H15NO6 . The InChI code is InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 . The canonical SMILES is COCCOCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis
The compound has been used in the synthesis of new pyrrolidine-2,5-diones as potential broad-spectrum hybrid anticonvulsants . These derivatives integrate on the common structural scaffold the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .Physical And Chemical Properties Analysis
The compound is soluble in DMSO, DCM, DMF . The molecular weight is 245.23 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has a rotatable bond count of 8 .Zukünftige Richtungen
The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data . It may serve as a viable lead compound for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
Wirkmechanismus
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is Lysine (Lys) residues in proteins . The compound is known to react with these residues, leading to their modification .
Mode of Action
The compound contains two N-hydroxysuccinimide (NHS) esters , which are reactive groups that can form covalent bonds with primary amines, such as the side chain of Lysine residues in proteins . This interaction leads to the modification of the target protein.
Biochemical Pathways
It’s known to be used as a linker inantibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound could potentially affect the pathways related to the mechanism of action of the drug conjugated to the antibody.
Pharmacokinetics
Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the modification of Lysine residues in proteins . This can alter the protein’s function, potentially leading to therapeutic effects when used in the context of ADCs .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors, such as pH and the presence of other reactive groups, could also potentially influence its efficacy and stability.
Biochemische Analyse
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it can react with lysine residues on proteins, forming stable amide bonds. This interaction is crucial for protein cross-linking and modification, which are essential processes in various biochemical assays . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. These effects are critical for understanding cellular responses to biochemical stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to lysine residues on proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . It is essential to determine the optimal dosage for specific applications to avoid toxic or adverse effects. Studies have shown that high doses of the compound can lead to enzyme inhibition, altered gene expression, and changes in cellular metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For example, the compound can inhibit certain enzymes, leading to the accumulation or depletion of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are critical for understanding how the compound exerts its effects on cellular processes and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its molecular mechanism and its effects on cellular processes.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 |
Source


|
| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

